molecular formula C15H24BNO4S B8243384 N,N,4-Trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

N,N,4-Trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Cat. No.: B8243384
M. Wt: 325.2 g/mol
InChI Key: DBPWRQDDJMKGBZ-UHFFFAOYSA-N
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Description

N,N,4-Trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a boronate-containing sulfonamide derivative characterized by a benzene ring substituted with a sulfonamide group (N,N,4-trimethylated) and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) at the meta position. This compound is of interest in medicinal chemistry and materials science due to the versatility of the boronate group in Suzuki-Miyaura cross-coupling reactions and the sulfonamide moiety’s role in enhancing solubility and bioactivity .

Properties

IUPAC Name

N,N,4-trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BNO4S/c1-11-8-9-12(22(18,19)17(6)7)10-13(11)16-20-14(2,3)15(4,5)21-16/h8-10H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPWRQDDJMKGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)S(=O)(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BNO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N,4-Trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a boronic acid derivative that has garnered attention for its potential biological activities and applications in various fields such as organic synthesis and medicinal chemistry. This compound is characterized by its complex structure and unique reactivity profiles, making it an interesting subject for research.

PropertyValue
Chemical Formula C₁₂H₁₈BNO₄S
Molecular Weight 273.16 g/mol
CAS Number 16414230
Appearance White to light yellow powder

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. Here are some key findings regarding its biological effects:

  • Target Interaction : The specific biological targets of this compound are still being investigated; however, it is known to interact with enzymes and proteins through covalent bonding typical of boronic acid derivatives.
  • Biochemical Pathways : This compound plays a significant role in biochemical reactions such as the Suzuki-Miyaura cross-coupling reaction, which is crucial for forming carbon-carbon bonds in organic synthesis.
  • Cellular Effects : Research indicates that this compound can modulate cellular processes by altering gene expression and influencing metabolic pathways. For instance, it has been shown to affect the expression of genes involved in metabolism.

Case Studies

Several studies have investigated the biological implications of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that this compound inhibits certain enzymes involved in metabolic pathways. This inhibition can lead to significant changes in cellular metabolism and function.
  • Dosage Effects : In animal models, the effects of this compound were found to vary with dosage. Lower doses exhibited minimal toxicity while higher doses resulted in adverse effects such as organ toxicity.

Applications in Research

This compound has several applications:

  • Organic Synthesis : It serves as a reagent in organic synthesis for producing biaryl compounds through Suzuki cross-coupling reactions.
  • Pharmaceutical Development : The compound is utilized in the synthesis of biologically active molecules and pharmaceuticals.
  • Material Science : It is applied in the development of advanced materials and polymers due to its unique properties.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Compound Name Substituents (Position) Molecular Weight Key Structural Differences References
Target Compound : N,N,4-Trimethyl-3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzenesulfonamide - N,N,4-Trimethyl sulfonamide (positions 1, 4)
- Boronate (position 3)
325.23 (calc.) Reference structure
N,N,3-Trimethyl-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzenesulfonamide - N,N,3-Trimethyl sulfonamide (positions 1, 3)
- Boronate (position 4)
325.23 Boronate at position 4; methyl groups shifted
N,N-Dimethyl-3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzenesulfonamide (Compound 27) - N,N-Dimethyl sulfonamide (position 1)
- Boronate (position 3)
311.20 Lacks 4-methyl group; reduced steric bulk
N,N-Diethyl-4-methyl-3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzenesulfonamide - N,N-Diethyl sulfonamide (position 1)
- 4-Methyl, boronate (position 3)
~325–340 (est.) Diethyl substituents increase lipophilicity
N-Methyl-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzenesulfonamide - N-Methyl sulfonamide (position 1)
- Boronate (position 4)
~280–290 (est.) Boronate at position 4; simpler substitution

Key Observations :

  • Substituent Position : Shifting the boronate group from position 3 to 4 (e.g., vs. 17) alters electronic properties and steric effects, impacting reactivity in cross-coupling reactions .
  • Methyl Group Absence : The absence of the 4-methyl group in Compound 27 reduces steric hindrance, possibly facilitating catalytic interactions in Suzuki reactions .
Physicochemical Properties
Property Target Compound Compound 27 N,N-Diethyl Analog
Molecular Formula C₁₅H₂₄BNO₄S C₁₄H₂₂BNO₄S C₁₆H₂₈BNO₄S (est.)
Molecular Weight 325.23 311.20 ~340 (est.)
Purity Not reported 95% (HPLC) 95%
Storage Conditions 2–8°C, dry Room temperature Not specified

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